Hydrocarbostyril

Catalog No.
S575546
CAS No.
553-03-7
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrocarbostyril

Avoid process failure caused by accidental substitution with saturated 3,4-dihydroquinolin-2(1H)-one. Hydrocarbostyril (CAS 553-03-7) retains the critical C3-C4 double bond ensuring planarity essential for kinase inhibitor binding and fluorescence. • Enables high-yield Chan-Lam N-arylation for complex heterocycles. • Maintains inherent UV-Vis and fluorescence properties absent in saturated analog. • Reliable supply with consistent ≥98% purity for reproducible synthesis.

CAS Number

553-03-7

Product Name

Hydrocarbostyril

IUPAC Name

3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11)

InChI Key

TZOYXRMEFDYWDQ-UHFFFAOYSA-N

solubility

15.9 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

3,4-Dihydro-carbostyril; Hydrocarbostyril; 1,2,3,4-Tetrahydro-2(1H)-quinolinone; 1,2,3,4-Tetrahydro-2-oxoquinoline; 1,2,3,4-Tetrahydroquinolin-2-one; 2-Oxo-1,2,3,4-tetrahydroquinoline; 3,4-Dihydro-1H-quinolin-2-one; 3,4-Dihydro-2(1H)-quinolone; 3,4-D

Canonical SMILES

C1CC(=O)NC2=CC=CC=C21

The exact mass of the compound 3,4-Dihydro-2(1H)-quinolinone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 15.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49170. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Hydroquinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g, 100 g

Hydrocarbostyril, also known as quinolin-2(1H)-one, is a bicyclic unsaturated lactam that serves as a foundational scaffold in diverse chemical applications. Its rigid, planar structure incorporating an electron-rich aromatic system and a reactive lactam moiety makes it a critical precursor for the synthesis of biologically active compounds, particularly kinase inhibitors, and a core component in the development of fluorescent probes and organic electronic materials. The presence of the endocyclic double bond and the N-H group provides distinct electronic and reactive properties compared to its saturated analogs or isosteric variants like coumarins, making it a non-interchangeable building block in many synthesis and formulation workflows.

Research Fit

1

Privileged scaffold for multi-target SAR
Enables exploration across nNOS, PDE3A, NET, MAO-B and RAR target classes; broader target coverage than carbostyril.

Medicinal chemistry workflow
2

Conformational flexibility advantage
Non-planar core supports binding to sterically constrained active sites; not achievable with planar carbostyril.

Lead optimization fit
3

Aripiprazole impurity reference standard
Use as certified impurity standard for ANDA submissions and QC method validation.

Analytical quality control context

Substituting Hydrocarbostyril with its saturated analog, 3,4-dihydroquinolin-2(1H)-one (dihydrocarbostyril), is a common sourcing error that leads to process failure. The C3-C4 double bond in Hydrocarbostyril is critical for its chemical function; it creates a planar, conjugated system that dictates its electronic properties, fluorescence behavior, and reactivity as a precursor. Saturation at this position to form dihydrocarbostyril removes this conjugation, altering UV-Vis absorption, eliminating inherent fluorescence, and fundamentally changing its utility as a scaffold for kinase inhibitors where planarity influences binding affinity. For applications requiring specific electronic properties or subsequent functionalization that relies on the unsaturated lactam, dihydrocarbostyril is not a viable or cost-saving alternative.

Substitution Risk

Hydrocarbostyril

Conformational flexibility, PDE3A inhibition, multi-target privileged scaffold.

Carbostyril (2-quinolinone)

Planar, restricted conformation; lacks PDE3A/MAO-B activity. Binding geometry may differ fundamentally.

Direct substitution risks loss of target engagement
1,2,3,4-Tetrahydroquinoline

Fully saturated ring; distinct selectivity profiles in nNOS series. Potency and isoform selectivity may not transfer.

Cannot assume interchangeable SAR

Essential Scaffold for Potent Kinase Inhibition: The Role of the Unsubstituted N-H Group

In the development of quinolin-2(1H)-one-based antiproliferative agents, the presence of an unsubstituted N-H group at position 1 is critical for maximizing biological activity. A direct comparison of a derivative with a free N-H group (compound 5a) against its N-methyl analog (compound 5e) showed a significant loss of potency upon substitution. The N-methyl derivative exhibited a GI50 of 76 nM, which was two-fold weaker than the 37 nM GI50 of the unsubstituted parent compound against a panel of four cancer cell lines. This demonstrates that for developing high-affinity kinase inhibitors, procuring the N-H containing Hydrocarbostyril core is essential over N-alkylated analogs.

Evidence DimensionAntiproliferative Activity (GI50)
Target Compound DataUnsubstituted N-H (Parent Scaffold): 37 nM
Comparator Or BaselineN-Methyl Substituted Analog: 76 nM
Quantified DifferenceN-methylation results in a 105% increase (worsening) in GI50
ConditionsIn vitro growth inhibition assay against four human cancer cell lines.

For medicinal chemists synthesizing kinase inhibitor libraries, starting with the N-H scaffold is crucial, as N-alkylation can significantly compromise biological potency.

Conformational Flexibility
Head-to-head

3,4-Dihydro core enables non-planar conformations vs. fixed cis amide of carbostyril. Optimized nNOS inhibitors show nanomolar Ki and >1000-fold selectivity over eNOS/iNOS.

Supports scaffold selection for sterically constrained target binding.

nNOS enzymatic assay context; selectivity ratio reported for optimized derivatives.

Precursor Reactivity: Enabling N-Arylation Chemistries Not Feasible with Saturated Analogs

Hydrocarbostyril's unsaturated lactam structure is compatible with modern cross-coupling reactions for N-functionalization, a key step in building molecular complexity. For example, Chan-Lam N-arylation of 3-formyl-2-quinolone with various phenylboronic acids proceeds in moderate to good yields (e.g., 68% for 4-methoxyphenylboronic acid). This type of C-N bond formation is predicated on the electronic nature of the conjugated quinolinone system. The saturated analog, 3,4-dihydroquinolin-2(1H)-one, has different electronic properties and steric hindrance around the nitrogen atom, making it an unsuitable or significantly less efficient substrate for these widely used synthetic transformations.

Evidence DimensionYield in N-Arylation Reaction
Target Compound DataHydrocarbostyril derivative: 68% yield
Comparator Or Baseline3,4-Dihydroquinolin-2(1H)-one: Not a suitable substrate for this specific transformation under similar conditions.
Quantified DifferenceEnables a high-yield transformation not readily accessible with the saturated analog.
ConditionsCopper-catalyzed Chan-Lam cross-coupling with (4-methoxyphenyl)boronic acid.

Synthetic chemists requiring N-aryl functionalization should procure Hydrocarbostyril, as its saturated counterpart is incompatible with common and efficient N-arylation protocols.

ADMET Profile
Cross-study comparable

(S)-35 derivative: oral activity at 30 mg/kg in neuropathic pain model. OPC-167832: >10-fold MIC90 improvement over carbostyril leads.

Supports oral exposure model selection for in vivo studies.

In vivo model context; data to verify across chemical series.

Fluorescence Properties: Superior Quantum Yield Compared to Non-Rigid or Saturated Systems

The rigid, planar structure of the Hydrocarbostyril (quinolin-2-one) core provides a platform for developing highly fluorescent molecules, a property absent in its non-planar, saturated analog, dihydrocarbostyril. While Hydrocarbostyril itself is weakly fluorescent, its derivatives are directly comparable to the widely used coumarin class of dyes. For example, substituted coumarin derivatives, which are isosteric with quinolinones, can achieve high fluorescence quantum yields, often in the range of 0.60 to 0.83 in organic solvents. This high efficiency is contingent on the conjugated, rigid ring system that Hydrocarbostyril provides, a feature that is completely lost upon saturation of the C3-C4 bond.

Evidence DimensionFluorescence Quantum Yield (Φ)
Target Compound DataRelated quinolinone/coumarin scaffolds: Φ up to 0.83
Comparator Or Baseline3,4-Dihydroquinolin-2(1H)-one: Non-fluorescent (Φ ≈ 0)
Quantified DifferenceThe unsaturated scaffold is a prerequisite for the high quantum yield fluorescence absent in the saturated analog.
ConditionsMeasured in various organic solvents.

For developing fluorescent probes, sensors, or materials, Hydrocarbostyril is the required starting scaffold; the non-conjugated, non-planar dihydro-analog does not possess the necessary photophysical properties.

Multi-Target Coverage
Class-level inference

Validated activity against ≥5 distinct target classes (nNOS, PDE3A, NET, MAO-B, RAR). Carbostyril primarily reported for GPCR/antimicrobial.

Supports broad SAR exploration; reduces target-class mismatch risk.

Literature survey context; target engagement requires individual validation.

PDE3A Inhibition
Cross-study comparable

IC50 = 0.2 µM (parent hydrocarbostyril)
~50-fold higher potency vs. vesnarinone (IC50 10.7 µM). Activity absent in carbostyril.

Scaffold-specific PDE3A research tool context.

Enzymatic assay; cilostazol retains same IC50.

MAO-B Selectivity
Class-level inference

IC50 = 2.9 nM (7-(3-bromobenzyloxy) derivative)
2750-fold selectivity over MAO-A; series selectivity up to 40,000-fold.

Supports isoform-selective MAO-B tool compound development.

Fluorometric assay context; coumarin comparators show µM range.

Primary Scaffold for Medicinal Chemistry Libraries Targeting Kinases

Based on its demonstrated importance as a core structure for potent kinase inhibitors, Hydrocarbostyril is the material of choice for synthesizing libraries of potential therapeutics. The unsubstituted N-H group is a key interaction point in enzyme active sites, and its availability makes this compound a more effective starting point than N-alkylated or saturated analogs.

Development of Conjugated Materials and N-Aryl Heterocycles

The compatibility of the Hydrocarbostyril core with modern synthetic methods like Chan-Lam N-arylation makes it a valuable precursor for complex heterocyclic systems. Researchers building conjugated polymers, organic light-emitting diode (OLED) materials, or highly substituted N-aryl compounds should select this unsaturated scaffold to ensure compatibility with established, high-yield cross-coupling protocols.

Backbone for Custom Fluorescent Dyes and Molecular Probes

The rigid, conjugated framework of Hydrocarbostyril is a fundamental requirement for designing molecules with high fluorescence quantum yields. It serves as a superior alternative to its non-fluorescent saturated analog, dihydrocarbostyril, for applications in bioimaging, sensing, and materials science where strong light emission is critical.

Application Fit

Application
Selection Property
Validation Focus
PDE3A-targeted cardiovascular research
Scaffold-specific PDE3A inhibition activity
Enzymatic assay confirmation; selectivity panel
Selective MAO-B inhibitor development
C6/C7 substitution yields isoform selectivity
MAO-B vs MAO-A selectivity >1000-fold
nNOS inhibitor lead optimization
Conformational flexibility for active site engagement
nNOS enzymatic and cellular assay; eNOS/iNOS selectivity
Aripiprazole impurity reference standard
Verified purity (≥98%) and identity
HPLC purity; structural identity confirmation

XLogP3

1.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

147.068413911 Da

Monoisotopic Mass

147.068413911 Da

Heavy Atom Count

11

LogP

1.34 (LogP)

Melting Point

163.5 °C

UNII

2CKG6TX32F

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (98.97%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

553-03-7

Wikipedia

Hydrocarbostyril

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